molecular formula C39H44N4O12 B14084329 6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14084329
M. Wt: 760.8 g/mol
InChI Key: MQRFWGRFUKAJAX-UHFFFAOYSA-N
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Description

The compound 6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple pyrrole rings and carboxylic acid groups, making it a significant compound in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of pyrrole rings and the introduction of carboxylic acid groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would need to be optimized for yield and purity, with careful monitoring of reaction conditions to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.

    Reduction: The pyrrole rings can be reduced under specific conditions.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could lead to various reduced forms of the pyrrole rings.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups and pyrrole rings can interact with various enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which includes multiple pyrrole rings and carboxylic acid groups. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H44N4O12

Molecular Weight

760.8 g/mol

IUPAC Name

6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(51)42-26)10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)

InChI Key

MQRFWGRFUKAJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C

Origin of Product

United States

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